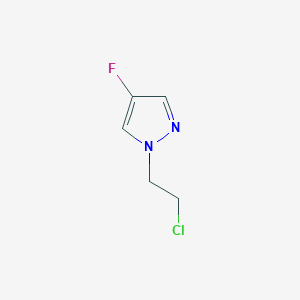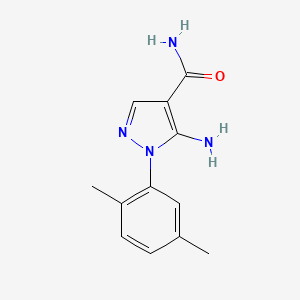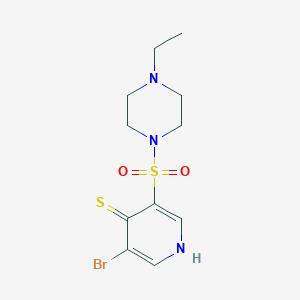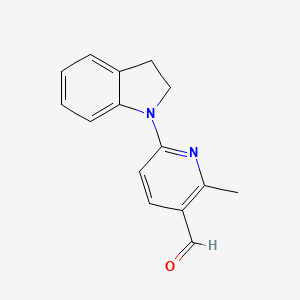
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(ヒドロキシメチル)-4-メチルフェノキシ)-1-モルホリノエタノンは、フェノキシ基、モルホリノ基、ヒドロキシメチル基を含む複雑な構造を持つ有機化合物です。
2. 製法
合成経路と反応条件
2-(2-(ヒドロキシメチル)-4-メチルフェノキシ)-1-モルホリノエタノンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、4-メチルフェノールとホルムアルデヒドを反応させて2-(ヒドロキシメチル)-4-メチルフェノールを生成することです。この中間体は、次にモルホリンと適切なアシル化剤と反応させて最終生成物を得ます。 反応条件は通常、酢酸などの有機溶媒中で還流させることを含みます .
工業生産方法
この化合物の工業生産には、同様の合成経路がより大規模に用いられる場合があります。連続フローリアクターと最適化された反応条件の使用は、生成物の収率と純度を高めることができます。触媒と溶媒は、環境への影響を最小限に抑え、製造コストを削減するために選択されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with formaldehyde to form 2-(hydroxymethyl)-4-methylphenol. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product. The reaction conditions typically involve refluxing in an organic solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
反応の種類
2-(2-(ヒドロキシメチル)-4-メチルフェノキシ)-1-モルホリノエタノンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシメチル基は酸化されてカルボン酸誘導体になる可能性があります。
還元: カルボニル基は還元されてアルコールになる可能性があります。
置換: フェノキシ基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用できます。
生成される主要な生成物
酸化: 2-(2-(カルボキシメチル)-4-メチルフェノキシ)-1-モルホリノエタノン。
還元: 2-(2-(ヒドロキシメチル)-4-メチルフェノキシ)-1-モルホリノエタノール。
置換: 使用される求核剤に応じて、さまざまな置換フェノキシ誘導体。
4. 科学研究への応用
2-(2-(ヒドロキシメチル)-4-メチルフェノキシ)-1-モルホリノエタノンは、いくつかの科学研究への応用があります。
化学: 有機合成における構成要素として、およびさまざまな化学反応における試薬として使用されます。
生物学: 生化学プローブとしての可能性と生体高分子との相互作用について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性について調査されています。
科学的研究の応用
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
2-(2-(ヒドロキシメチル)-4-メチルフェノキシ)-1-モルホリノエタノンの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素または受容体に結合して、それらの活性を調節することができます。たとえば、炎症経路に関与する特定の酵素を阻害することにより、炎症を軽減する可能性があります。 正確な分子経路と標的は現在も調査中です .
類似化合物との比較
類似化合物
2-(ヒドロキシメチル)-4-メチルフェノール: 標的化合物の合成における前駆体です。
4-メチルフェノール: 類似の構造的特徴を持つより単純なフェノール化合物です。
モルホリン: さまざまな産業用途を持つ標的化合物の成分です。
独自性
2-(2-(ヒドロキシメチル)-4-メチルフェノキシ)-1-モルホリノエタノンは、官能基の組み合わせにより、特定の化学反応性と生物学的活性を付与するため、ユニークです。 その構造は、さまざまな化学修飾を可能にするため、研究と産業用途における汎用性の高い化合物です .
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
2-[2-(hydroxymethyl)-4-methylphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H19NO4/c1-11-2-3-13(12(8-11)9-16)19-10-14(17)15-4-6-18-7-5-15/h2-3,8,16H,4-7,9-10H2,1H3 |
InChIキー |
SXPJUGZFBZSZBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


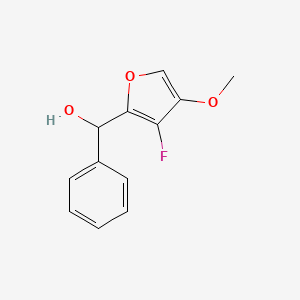
![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)
